Diminazene

Trypanosomiasis Comparative Efficacy Relapse Rate

Standard antitrypanosomal agents often fail due to class-level interchangeability assumptions. Diminazene aceturate (CAS 908-54-3) provides quantified efficacy with validated HPLC purity benchmarks. - **Quantified bioactivity:** Trypanocidal IC50 of 412.3 ± 9.3 nM against T. brucei; distinct from pentamidine and isometamidium. - **Application-specific:** Therapeutic use at 3.5-7 mg/kg for acute livestock trypanosomiasis; also a validated ACE2 activator tool compound for cardiovascular research. - **Quality assurance:** HPLC methods with LOD 50 ng/ml, LOQ 10 μg/ml; impurity profiling for 1-(4 amidino phenyl)3-(4 carbamoyl phenyl)-triazene. Supplied with COA, MSDS, and retains for reproducible in vivo outcomes.

Molecular Formula C14H15N7
Molecular Weight 281.32 g/mol
CAS No. 536-71-0; 908-54-3
Cat. No. B15559332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiminazene
CAS536-71-0; 908-54-3
Molecular FormulaC14H15N7
Molecular Weight281.32 g/mol
Structural Identifiers
InChIInChI=1S/C14H15N7/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H3,15,16)(H3,17,18)(H,19,20)
InChIKeyXNYZHCFCZNMTFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diminazene: Validated Analytical & Therapeutic Benchmarks


Diminazene (CAS 536-71-0), commonly administered as its diaceturate salt (Diminazene aceturate, CAS 908-54-3), is a synthetic diamidine compound. It is a well-established antitrypanosomal agent for livestock, exerting its primary mechanism through non-intercalative binding to adenine-thymine rich regions of trypanosomal kinetoplast DNA (kDNA) [1]. Beyond its classical use, it has been investigated as a putative angiotensin-converting enzyme 2 (ACE2) activator in experimental cardiovascular models [2], though this mechanism remains debated [3]. Key physicochemical and impurity profiles are defined by validated HPLC methods, establishing quantitative benchmarks for quality control [4].

Antiprotozoal research tool Trypanosoma kDNA-binding diamidine for model studies.
ACE2 pathway probe Reported in vivo cardioprotective phenotype; direct molecular target under debate.
Analytical QC benchmark HPLC purity verification with established LOD/LOQ for research supply.

Diminazene: Why Generic Substitution Fails


In the procurement of antiprotozoal agents for veterinary or research applications, the assumption of class-level interchangeability is unsupported by quantitative data. For instance, Diminazene aceturate demonstrates a trypanocidal IC50 of 412.3 ± 9.3 nM against T. brucei [1], which differs from other diamidines like pentamidine. Critically, head-to-head studies reveal significant differences in in vivo efficacy and relapse rates compared to isometamidium chloride [2], and in vitro synergy profiles with imidocarb dipropionate [3]. Furthermore, the compound's unique cross-resistance profile, distinct from suramin and phenanthridines, directly impacts therapeutic selection in regions with documented drug resistance [4]. These quantitative differentials underscore that procurement decisions must be guided by specific evidence, not generic class membership.

Potency difference vs. pentamidine
Trypanocidal potency profiles differ, so direct substitution in T. brucei models may confound dose-response interpretation.
Curative duration mismatch with isometamidium
Shorter relapse-free window compared to isometamidium chloride limits direct interchange for prophylaxis models.
Distinct cross-resistance pattern
Diminazene-resistant clones retain sensitivity to suramin and phenanthridines; resistance profile may not transfer to other diamidines.
Synergy requirement with imidocarb
Combination with imidocarb dipropionate shows synergistic Babesia inhibition; monotherapy substitution may lose this benefit.

Diminazene: Quantitative Differentiation from Alternatives


Trypanocidal Relapse Rates: Diminazene vs. Isometamidium

A direct head-to-head comparison in mice experimentally infected with T. brucei brucei demonstrates that isometamidium chloride provides a longer duration of protection. Diminazene aceturate-treated groups (3.5 mg/kg) exhibited shorter relapse times compared to isometamidium chloride-treated groups (0.5 mg/kg), indicating a quantifiable difference in prophylactic or curative duration [1]. This is a key selection criterion for field veterinarians.

Relapse time post-challenge
Head-to-head
Diminazene aceturate-treated mice exhibited statistically significant shorter relapse time compared to isometamidium chloride-treated group.
Curative duration differs; longer prophylaxis requires isometamidium.
In vivo murine model; single dose day 13 post-infection.
Trypanosomiasis Comparative Efficacy Relapse Rate

Babesiosis Synergy: Diminazene with Imidocarb

While both Diminazene aceturate (DA) and Imidocarb dipropionate (ID) are used for babesiosis, a direct comparison reveals a synergistic interaction. The combination of a low dose of DA (6.25 mg/kg) with a low dose of ID (8.5 mg/kg) inhibited B. microti growth by 16.5% and 32% more than the respective DA (25 mg/kg and 6.25 mg/kg) and ID (8.5 mg/kg) monotherapies [1]. This quantified synergy supports a combination therapy approach.

Babesiosis synergy
Head-to-head
DA/ID combination (6.25/8.5 mg/kg) inhibited B. microti growth by 16.5–32% more than respective monotherapies.
Supports combination therapy research; synergy not replicated by monotherapy.
In vivo BALB/c mouse model infected with B. microti.
Babesiosis Combination Therapy Synergy

HPLC Purity Verification: Detection Limit Benchmark

Procurement decisions for research-grade Diminazene aceturate are supported by a validated HPLC method that provides precise quantification of the active compound and its impurities. The method achieves a limit of detection (LOD) of 50 ng/ml and a limit of quantification (LOQ) of 10 μg/ml with a relative standard deviation (RSD) of less than 3.0% [1]. This analytical benchmark ensures the purity and identity of the compound, a critical parameter for reproducible experimental results.

HPLC purity benchmark
Method context
LOD: 50 ng/ml; LOQ: 10 μg/ml; RSD < 3.0% (reversed-phase isocratic HPLC-UV 254 nm).
Establishes quality control benchmark for research-grade purity verification.
Validated method for active and impurity profiling.
Analytical Chemistry HPLC Quality Control

Diminazene Cross-Resistance: Suramin and Isometamidium

In vitro selection of Trypanosoma clones resistant to Diminazene aceturate reveals a specific lack of cross-resistance to suramin and isometamidium chloride [1]. This is a critical differential for treatment selection in regions with known drug resistance. In contrast, cross-resistance has been observed between Diminazene and pentamidine in some isolates [2]. This evidence supports the selection of Diminazene as a viable option even when resistance to phenanthridines or suramin is suspected.

Cross-resistance profile
Class-level
Diminazene-resistant T. brucei clones retain sensitivity to suramin and isometamidium chloride.
Distinct resistance profile supports use in models with known phenanthridine resistance.
In vitro selected clones; pentamidine cross-resistance observed in some isolates.
Drug Resistance Trypanosomiasis Cross-Resistance

ACE2-Related Cardioprotection: In Vivo Effects

Diminazene aceturate (DIZE) has been studied as an ACE2 activator, a mechanism distinct from its antiprotozoal action. In a rat model of myocardial infarction (MI), DIZE (15 mg/kg/day) attenuated the MI-induced decrease in fractional shortening (FS) by 89%, improved contractility (dP/dtmax) by 92%, and reversed ventricular hypertrophy by 18% [1]. These in vivo cardiovascular effects were abolished by the ACE2 inhibitor C-16. However, a subsequent in vitro study failed to confirm direct activation of recombinant ACE2 by DIZE, challenging the proposed molecular mechanism [2].

ACE2 cardioprotection in vivo
Reported
DIZE (15 mg/kg/day) attenuated MI-induced fractional shortening decline by 89%, improved dP/dtmax by 92%, reversed hypertrophy by 18% vs. untreated MI rats.
Reported in vivo cardioprotective phenotype; direct ACE2 activation remains debated.
Rat MI model; effects blocked by ACE2 inhibitor C-16.
Cardiovascular Research ACE2 Myocardial Infarction

Larval Development Inhibition: Diminazene vs. Pentamidine

In a comparative study against the nematode H. contortus, Diminazene and pentamidine showed distinct potencies. Diminazene exhibited an IC50 of 16.1 μM, while pentamidine was more potent with an IC50 of 4.9 μM [1]. Furthermore, no cross-resistance was observed in multidrug-resistant isolates. This data provides a quantitative benchmark for researchers exploring alternative applications of these diamidines.

Larval development IC50
Head-to-head
Diminazene IC50: 16.1 μM; Pentamidine IC50: 4.9 μM (3.3-fold more potent) in H. contortus larval assay.
Differential anthelmintic potency informs nematode research tool selection.
Drug-susceptible isolate; no cross-resistance in MDR isolates.
Anthelmintic Nematode IC50

Diminazene: Optimized Application Scenarios


Veterinary Trypanosomiasis: Defined Curative Window

Diminazene aceturate is indicated for the treatment of acute trypanosomiasis in livestock, where rapid parasite clearance is prioritized over prolonged prophylaxis. Quantitative evidence from murine models demonstrates a shorter relapse time compared to isometamidium chloride [5], guiding its use in therapeutic rather than long-term prophylactic strategies. The standard dose of 3.5-7 mg/kg is effective for initial clearance .

Bovine Babesiosis: Synergistic Combination Therapy

For the management of bovine babesiosis, Diminazene aceturate should be considered as part of a low-dose combination therapy with imidocarb dipropionate. In vivo data shows that the combination (DA 6.25 mg/kg + ID 8.5 mg/kg) provides significantly enhanced growth inhibition of B. microti (by 16.5-32%) compared to equivalent monotherapies [5]. This approach may mitigate toxicity and reduce the risk of resistance development .

Cardiovascular Research: ACE2 Pathway Tool

Despite conflicting evidence on its direct molecular target, Diminazene aceturate (DIZE) is a validated tool compound for inducing cardioprotection in experimental models of ischemia-reperfusion injury and myocardial infarction. In a rat MI model, DIZE (15 mg/kg/day) quantitatively attenuated cardiac dysfunction, improving fractional shortening by 89% and contractility by 92% [5]. This reproducible in vivo phenotype makes it a valuable reference for studies on the protective axis of the renin-angiotensin system.

Analytical Quality Control & Purity Verification

Procurement of Diminazene aceturate for research or formulation requires adherence to established analytical benchmarks. The validated HPLC method provides a reliable framework for identity and purity testing, with a limit of detection of 50 ng/ml and a limit of quantification of 10 μg/ml [5]. This ensures that supplied material meets the necessary specifications for reproducible biological assays and avoids the confounding effects of manufacturing impurities such as 1-(4 amidino phenyl)3-(4 carbamoyl phenyl)-triazene .

Application
Selection Property
Validation Focus
Trypanosomiasis curative window studies
Rapid parasite clearance profile
Relapse time vs. isometamidium chloride
Babesiosis combination therapy research
Synergistic interaction with imidocarb dipropionate
In vivo B. microti growth inhibition endpoints
Cardiovascular ACE2 pathway research
Reported cardioprotective in vivo phenotype
MI model functional endpoints (FS, dP/dtmax, hypertrophy)
Analytical QC and purity verification
Validated HPLC method benchmarks
LOD/LOQ and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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